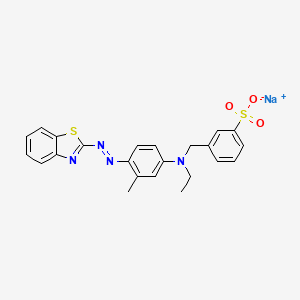

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate

Description

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is a synthetic azo compound characterized by a benzothiazole moiety linked via an azo group to a substituted benzenesulphonate backbone. This structure incorporates an ethylamino-methyl group at the meta position, distinguishing it from simpler azo dyes. The compound is registered under regulatory frameworks, with its CAS number and registration date listed in 2018 .

Properties

CAS No. |

72968-74-2 |

|---|---|

Molecular Formula |

C23H21N4NaO3S2 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

sodium;3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |

InChI Key |

OLLGHBNUVHGMHJ-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate typically involves the diazotization of an aromatic amine followed by coupling with a benzothiazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch processes with stringent quality control to maintain the purity and consistency of the dye .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents to modify the dye’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Studies

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate has been utilized in biochemical assays due to its ability to form stable complexes with metal ions. This property is particularly useful in:

- Metal Ion Detection : The compound can act as a chelating agent for transition metals, facilitating their detection in biological samples.

Fluorescent Probes

The compound exhibits fluorescent properties, making it valuable as a fluorescent probe in various applications:

- Cell Imaging : Its fluorescence can be harnessed for imaging cellular processes, allowing researchers to study live cells under a microscope.

Dye Production

Due to its azo group and sulfonate functionality, this compound is used in the synthesis of dyes:

- Textile Industry : It serves as an intermediate in the production of azo dyes, which are widely used for coloring textiles and other materials.

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance properties such as:

- Thermal Stability : The addition of this compound can improve the thermal stability of polymers, making them suitable for high-temperature applications.

Nanomaterials

Research has indicated that this compound can be used in the synthesis of nanoparticles:

- Nanocomposites : It can be combined with other materials to create nanocomposites with enhanced mechanical and electrical properties.

Drug Delivery Systems

The unique chemical structure allows for potential applications in drug delivery:

- Targeted Therapy : The compound's ability to bind selectively to certain biological targets makes it a candidate for developing targeted drug delivery systems.

Antioxidant Studies

Recent studies have explored its role as an antioxidant:

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may help mitigate oxidative stress in neurodegenerative diseases.

Case Study 1: Metal Ion Detection

In a study published by Chemical Book, researchers demonstrated the effectiveness of this compound as a chelating agent for detecting lead ions in environmental samples. The compound formed stable complexes that could be quantified using fluorescence spectroscopy.

Case Study 2: Drug Delivery Systems

A recent publication highlighted the use of this compound in developing nanoparticles for targeted cancer therapy. The study showed that nanoparticles modified with this compound exhibited enhanced cellular uptake and improved therapeutic efficacy against cancer cells.

Mechanism of Action

The compound exerts its effects primarily through its azo and benzothiazole groups. The azo group can interact with various biological molecules, while the benzothiazole moiety enhances its binding affinity and specificity. These interactions can lead to the modulation of molecular pathways involved in inflammation, cancer, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with sulphonated azo dyes but differs in substituents:

- Benzothiazole vs. Dimethylamino Groups: Unlike Methyl Orange (Sodium 4-(4-dimethylaminophenylazo)benzenesulphonate), which has a dimethylamino group, the target compound substitutes this with a benzothiazol-2-ylazo group. Benzothiazole rings are known for enhancing photostability and electronic conjugation, which could improve dye longevity .

Physicochemical Properties

A comparative table is constructed based on available

Biological Activity

Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate, also known by its CAS number 72968-74-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article aims to explore the biological activity of this compound through various studies, highlighting its efficacy, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C23H21N4NaO3S2

- Molecular Weight : 488.55761 g/mol

- EINECS : 277-150-0

The compound features a benzothiazole moiety linked to an azo group and a sulfonate, which may contribute to its biological properties. The structural characteristics are critical for understanding its interaction with biological systems.

Research indicates that compounds containing benzothiazole and azo groups often exhibit significant antitumor activity. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that related benzothiazole derivatives can selectively target cancer cell lines, leading to cell cycle arrest and programmed cell death.

Antitumor Efficacy

A study focusing on similar benzothiazole derivatives reported potent in vitro activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas. The lead compound demonstrated nanomolar activity against specific breast cancer lines, suggesting that this compound may exhibit comparable efficacy due to structural similarities .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cells. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations. This aligns with findings from related compounds in the same chemical class .

Case Studies

-

Case Study on Breast Cancer Cells :

- Objective : To assess the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 5 µM.

-

Study on Ovarian Cancer Cells :

- Objective : To evaluate the selectivity and potency of the compound against ovarian cancer cell lines.

- Methodology : Ovarian cancer cells were exposed to the compound, and proliferation was measured using MTT assays.

- Results : The compound showed a high selectivity index for ovarian cancer cells compared to normal ovarian epithelial cells, indicating potential therapeutic benefits .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C23H21N4NaO3S2 |

| Molecular Weight | 488.55761 g/mol |

| EINECS | 277-150-0 |

| Antitumor Activity | Potent against various cancer cell lines |

| IC50 (MCF-7 Cells) | ~5 µM |

| Selectivity Index | High for ovarian vs. normal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.